An In-depth Technical Guide to the Chemical Properties and Applications of Boc-4-iodo-L-phenylalanine
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-4-iodo-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-4-iodo-L-phenylalanine (Boc-4-iodo-L-phenylalanine) is a pivotal amino acid derivative extensively utilized in the realms of peptide synthesis, medicinal chemistry, and drug development.[1] Its unique structure, which incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an iodine atom at the para position of the phenyl ring, imparts a versatile set of chemical properties that make it an invaluable tool for creating complex and modified peptides.[] The Boc group provides temporary protection of the amino group during peptide synthesis, which can be selectively removed under mild acidic conditions.[] The presence of the iodine atom serves as a versatile chemical handle for a variety of modifications, including radiolabeling for imaging studies and cross-coupling reactions to introduce novel functionalities.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Boc-4-iodo-L-phenylalanine.
Core Chemical Properties
The fundamental chemical and physical properties of Boc-4-iodo-L-phenylalanine are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| CAS Number | 62129-44-6 | [1] |
| Molecular Formula | C₁₄H₁₈INO₄ | [1] |
| Molecular Weight | 391.20 g/mol | [4][5] |
| Appearance | White powder | [1] |
| Melting Point | ~150 °C (decomposition) | [1][6] |
| Optical Rotation | [α]₂₀/D = +22.5 ± 3° (c=1% in DMF or ethyl acetate) | [1][4] |
| Solubility | Slightly soluble in water.[7][8] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8][9] | [7][8][9] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C, keep in a dark place, sealed in dry conditions.[1][10] | [1][10] |
| Stability | Light sensitive.[7] Incompatible with oxidizing agents.[7] | [7] |
| Synonyms | Boc-L-Phe(4-I)-OH, Boc-p-iodo-L-Phe-OH, Boc-Phe(4-I)-OH, N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine | [1][4][5] |
Experimental Protocols
Detailed methodologies for the synthesis of Boc-4-iodo-L-phenylalanine and its subsequent application in peptide synthesis and modification are crucial for its effective use in research and development.
Synthesis of Boc-4-iodo-L-phenylalanine
This protocol describes the synthesis of Boc-4-iodo-L-phenylalanine from (S)-4-Iodo-L-phenylalanine.
Materials:
-
(S)-4-Iodo-L-phenylalanine
-
1,4-dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel (e.g., a 3L three-neck flask), add (S)-4-Iodo-L-phenylalanine (200.00 g, 687.10 mmol), 1,4-dioxane (1.00 L), and water (1.00 L).[8]
-
To this mixture, add sodium hydroxide (68.71 g, 1.72 mol) sequentially. The solution should gradually clarify.[8]
-
Cool the reaction mixture to a temperature between 0-10 °C.[8]
-
Slowly add di-tert-butyl dicarbonate (254.93 g, 1.17 mol) to the cooled solution.[8]
-
After the addition is complete, allow the reaction to proceed.
-
Upon completion of the reaction, extract the resulting mixture three times with ethyl acetate (2 L per extraction).[8]
-
Combine the organic phases and wash twice with saturated brine (1 L per wash).[8]
-
Dry the organic phase with anhydrous sodium sulfate.[8]
-
Concentrate the solution under reduced pressure to obtain a crude solid product.[8]
-
Dry the crude product in an oven at 40-45 °C to yield white, solid (S)-N-Boc-4-iodo-L-phenylalanine.[8]
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-4-iodo-L-phenylalanine is a key building block in Boc-SPPS. The following is a general protocol for the incorporation of an amino acid residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free amino group
-
Boc-4-iodo-L-phenylalanine
-
Coupling agent (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF, DCM)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 5% DIEA in DCM
-
Washing solvents (DCM, IPA)
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the resin in a suitable solvent like DCM for 30-60 minutes.[7]
-
Boc Deprotection:
-
Neutralization:
-
Coupling:
-
Dissolve 2-4 equivalents of Boc-4-iodo-L-phenylalanine and a coupling agent in DMF or a DCM/DMF mixture.[7]
-
Add this solution to the neutralized peptide-resin.[7]
-
Initiate the coupling reaction by adding 4-6 equivalents of a base, such as DIEA.[7]
-
Allow the reaction to proceed until completion, which can be monitored by a Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[]
-
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
Radiolabeling via Iodination
The iodine atom on Boc-4-iodo-L-phenylalanine can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, for use in imaging and therapeutic applications.[11] A general approach for radioiodination is outlined below.
Materials:
-
Peptide containing the 4-iodo-L-phenylalanine residue (or a stannylated precursor)
-
Radioactive sodium iodide (e.g., Na[¹²⁵I])
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Buffer solution (e.g., TRIS buffer)
-
Quenching solution (e.g., sodium metabisulfite)
-
Purification system (e.g., HPLC)
Procedure (Conceptual):
-
Precursor Preparation: A peptide synthesized with Boc-4-iodo-L-phenylalanine can be used directly for isotopic exchange, or a precursor such as N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine can be synthesized for electrophilic substitution.[12]
-
Reaction Setup: Dissolve the precursor peptide in a suitable solvent system.[9]
-
Radioiodination:
-
Quenching: Stop the reaction by adding a quenching agent such as sodium metabisulfite.[3]
-
Purification: Purify the radiolabeled peptide from unreacted iodide and other reagents using reverse-phase HPLC.[14]
Visualizations of Workflows and Applications
The following diagrams, created using the DOT language, illustrate key processes involving Boc-4-iodo-L-phenylalanine.
Caption: Synthesis of Boc-4-iodo-L-phenylalanine.
References
- 1. chempep.com [chempep.com]
- 3. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonylative Coupling of 1‑Iodoglucal and Amino Acids: Access to New Fluorescent Sugar Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiolabeling [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | MDPI [mdpi.com]
